Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
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Overview
Description
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is a heterocyclic compound that combines the structural elements of pyrazole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate typically involves the annulation of the pyrazole ring to the thiazine ring. One common method starts with commercially available pyrazole derivatives, which undergo a series of steps including alkylation, cyclization, and deprotection to yield the desired compound . The reaction conditions often involve the use of protecting groups and specific reagents to control the regioselectivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of cancer cells or bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Uniqueness
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is unique due to its specific combination of pyrazole and thiazine rings, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit higher specificity and potency in certain biological assays .
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)6-4-9-10-2-3-13-5-7(6)10/h4H,2-3,5H2,1H3 |
InChI Key |
CKTPBJBBZFYBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CSCCN2N=C1 |
Origin of Product |
United States |
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